molecular formula C9H4Br2S2 B1592172 4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene CAS No. 258527-25-2

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

Cat. No.: B1592172
CAS No.: 258527-25-2
M. Wt: 336.1 g/mol
InChI Key: QDCGLGXROCRIBM-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the binding of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene to the active site of the enzyme, potentially inhibiting or modifying its activity .

Cellular Effects

The effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health .

Molecular Mechanism

At the molecular level, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions often result in the modulation of various cellular pathways, contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term studies have shown that prolonged exposure to 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene vary with different dosages in animal models. At low doses, this compound may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At very high doses, toxic or adverse effects, such as cellular damage or organ toxicity, may occur .

Metabolic Pathways

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble derivatives that can be excreted from the body .

Transport and Distribution

Within cells and tissues, 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation within different cellular compartments. For example, it may be actively transported into the mitochondria or other organelles, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with various biomolecules and its overall biochemical impact .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene typically involves the bromination of cyclopenta[1,2-b:5,4-b’]dithiophene. One common method is the reaction of cyclopenta[1,2-b:5,4-b’]dithiophene with N-Bromosuccinimide in dimethylformamide . This reaction proceeds under mild conditions and yields the desired dibromo compound.

Industrial Production Methods

Industrial production of 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene often involves large-scale bromination reactions. The process is typically carried out in a controlled environment to ensure high purity and yield. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b’]dithiophene is unique due to its dibromo substitution, which allows for versatile chemical modifications. Its rigid coplanar structure and excellent electron-donating properties make it a valuable building block for various advanced materials and electronic applications .

Properties

IUPAC Name

4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2S2/c10-6-2-4-1-5-3-7(11)13-9(5)8(4)12-6/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCGLGXROCRIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C1C=C(S3)Br)SC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609984
Record name 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258527-25-2
Record name 2,6-Dibromo-4H-cyclopenta[1,2-b:5,4-b']bisthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 2
Reactant of Route 2
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 3
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 4
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 5
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene
Reactant of Route 6
Reactant of Route 6
4,10-dibromo-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene

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